TLR7 agonist T7
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of TLR7 agonists like T7 often involves the creation of compounds within certain heterocyclic chemical series, such as imidazoquinolines. These compounds are synthesized for their potential immune system activation properties, making them candidates for vaccine adjuvants or therapeutic agents for autoimmune diseases (Bou Karroum et al., 2019).
Molecular Structure Analysis
- The molecular structure of TLR7 agonists is crucial for their activity. For instance, modifications on the imidazoquinoline scaffold can lead to TLR7-antagonistic compounds. This demonstrates the importance of molecular structure in determining the function of these compounds (Shukla et al., 2012).
Chemical Reactions and Properties
- The chemical properties of TLR7 agonists are influenced by their interaction with the receptor. For example, structural analysis has shown how these compounds bind to the TLR7 binding pocket, revealing insights into their mechanism of action and how they induce immune responses (Tojo et al., 2020).
Physical Properties Analysis
- The physical properties, such as water solubility and stability, of TLR7 agonists are important for their biological activity and delivery. Enhanced water solubility and stability can be achieved by conjugating small molecule TLR7 ligands to polysaccharides, improving their immunostimulatory potency (Shinchi et al., 2015).
Chemical Properties Analysis
- TLR7 agonists' chemical properties, such as their potency and selectivity, are critical for their effectiveness. For instance, specific analogues substituted with aminopropyl appendages at certain positions displayed dominant TLR8-agonistic activity, indicating the nuanced chemical properties that dictate their biological role (Beesu et al., 2017).
Wissenschaftliche Forschungsanwendungen
Vaccine Adjuvants
- Application Summary : TLR7/8 agonists have found application as adjuvant candidates for inactivated viral antigens apart from various subunit and recombinant antigens, that are poorly immunogenic .
- Methods of Application : The small molecule TLR7/8 agonists activate specific innate immune cells, resulting in the modulation of humoral and T-cell mediated immunity .
- Results or Outcomes : The activation of these immune cells enhances the efficacy of vaccines, especially those that are poorly immunogenic .
Cancer Immunotherapy
- Application Summary : TLR7/8 can be used as novel diagnostic biomarkers, progression and prognostic indicators, and immunotherapeutic targets for various tumors .
- Methods of Application : TLR agonists can activate T cell-mediated antitumor responses with both innate and adaptive immune responses to improve tumor therapy .
- Results or Outcomes : TLR7/8 agonists lead to the induction of certain cytokines and chemokines that can be applied to the treatment of some diseases .
Melanoma Treatment
- Application Summary : TLR7 agonists have been used in the treatment of melanoma .
- Methods of Application : The TLR7 agonist IMQ improves T and NK cell function during BRAF-targeted therapy . The topical application of TLR7 agonist IMQ in combination with other drugs, such as ipilimumab, has been reported .
- Results or Outcomes : Successful results have been reported with the use of TLR7 agonist IMQ in patients with malignant melanoma .
Synthesis of Novel TLR7 Agonistic Triazole Tethered Imidazoquinolines
- Application Summary : A new class of imidazoquinolines has been synthesized, retaining the N-isobutyl substitution of an imidazole moiety as in imiquimod and introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon .
- Methods of Application : The target specificity of these molecules was determined using HEK TLR7/8 transfected cell lines .
- Results or Outcomes : These analogues were able to target the TLR7 receptors and also had a pro-inflammatory immune response .
Vaccine Adjuvant for Influenza and SARS-CoV-2
- Application Summary : TLR7 agonists have been used as adjuvants for multiple vaccine platforms including influenza and SARS-CoV-2 .
- Methods of Application : The TLR7 agonist is used to induce early cross-reactivity for influenza subtypes and SARS-CoV-2 variants .
- Results or Outcomes : The innovative synthesis method allows large-scale, consistent production .
Hepatitis B Treatment
- Application Summary : TLR7 agonists have been used in the development of immunotherapy strategies targeting patients with chronic hepatitis B .
- Methods of Application : The TLR7 agonist is used to activate antigen presenting cells (APCs), which in turn activate both innate and adaptive immune responses .
- Results or Outcomes : The activation of these immune responses has shown promise in the treatment of chronic hepatitis B .
Synthesis of New Efficacious Imidazoquinoline Based Adjuvants
- Application Summary : A new class of imidazoquinolines has been synthesized, which are potential adjuvant candidates for the development of new efficacious vaccines .
- Methods of Application : These molecules were synthesized using triazolyl click chemistry and their target specificity was determined using HEK TLR7/8 transfected cell lines .
- Results or Outcomes : These analogues were able to target the TLR7 receptors and also had a pro-inflammatory immune response .
Anti-tumor Activity
- Application Summary : TLR7 agonists have shown potential benefits in oncotherapy, including inhibition of cell proliferation, triggering of apoptosis, and suppression of metastasis .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
Zukünftige Richtungen
The development of TLR7 agonist T7 delivery systems and co-delivery with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics, can yield impressive anti-cancer effects . These advances provide promising future directions for the use of TLR7 agonist T7 in cancer immunotherapy .
Eigenschaften
IUPAC Name |
4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATISKRYGYNSRNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TLR7 agonist T7 |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.